RSC-3388

cPLA2α inhibition Biochemical assay Structure-activity relationship

RSC-3388 is a pyrrolidine derivative that functions as a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), an enzyme that catalyzes the release of arachidonic acid from membrane phospholipids, a critical step in the biosynthesis of pro-inflammatory eicosanoids. The compound demonstrates high inhibitory activity in biochemical assays, with an IC50 of 1.8 nM against recombinant human cPLA2α in a PC/DOG vesicle assay, and in cellular systems, with an IC50 of 22 nM in cells stimulated with the calcium ionophore A23187.

Molecular Formula C49H44F2N4O5S
Molecular Weight 839.0 g/mol
Cat. No. B1241832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRSC-3388
SynonymsN-(-4-(N-(biphenyl-2-ylmethyl)-N-2-methylpropylamino)- 1-(2-(2,4-difluorobenzoyl)benzoyl)pyrrolidin- 2-yl)methyl-3-(4-(2,4-dioxothiazolidin-5-ylidenemethyl) phenyl)acrylamide
RSC 3388
RSC-3388
RSC3388
Molecular FormulaC49H44F2N4O5S
Molecular Weight839.0 g/mol
Structural Identifiers
SMILESCC(C)CN(CC1=CC=CC=C1C2=CC=CC=C2)C3CC(N(C3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)CNC(=O)C=CC6=CC=C(C=C6)C=C7C(=O)NC(=O)S7
InChIInChI=1S/C49H44F2N4O5S/c1-31(2)28-54(29-35-12-6-7-13-39(35)34-10-4-3-5-11-34)38-26-37(27-52-45(56)23-20-32-16-18-33(19-17-32)24-44-47(58)53-49(60)61-44)55(30-38)48(59)41-15-9-8-14-40(41)46(57)42-22-21-36(50)25-43(42)51/h3-25,31,37-38H,26-30H2,1-2H3,(H,52,56)(H,53,58,60)/b23-20+,44-24-/t37-,38+/m0/s1
InChIKeyOBIPTWMZQPZWHN-NFFGKUDUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RSC-3388 Compound Overview: A Potent and Selective cPLA2α Inhibitor for Inflammatory Disease Research


RSC-3388 is a pyrrolidine derivative that functions as a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), an enzyme that catalyzes the release of arachidonic acid from membrane phospholipids, a critical step in the biosynthesis of pro-inflammatory eicosanoids. The compound demonstrates high inhibitory activity in biochemical assays, with an IC50 of 1.8 nM against recombinant human cPLA2α in a PC/DOG vesicle assay, and in cellular systems, with an IC50 of 22 nM in cells stimulated with the calcium ionophore A23187 . RSC-3388 has been extensively characterized in preclinical models of skin inflammation, including 2,4,6-trinitro-1-chlorobenzene (TNCB)-induced contact hypersensitivity and mite antigen-induced atopic dermatitis in mice, demonstrating its utility as a research tool and potential therapeutic agent [1].

RSC-3388 Selectivity and Target Engagement: Why Other PLA2 or Eicosanoid Pathway Inhibitors Cannot Replace It


Generic substitution of cPLA2α inhibitors is scientifically unsound due to significant variability in potency, selectivity, and downstream pharmacological effects among compounds within this class. RSC-3388 exhibits an IC50 of 1.8 nM in a PC/DOG assay, which is notably more potent than other well-known cPLA2α inhibitors such as pyrrophenone (IC50 = 4.2 nM) and ASB14780 (IC50 = 20 nM) [1]. Furthermore, its selectivity profile differentiates it from inhibitors of other phospholipase A2 isoforms (e.g., sPLA2) and enzymes downstream in the arachidonic acid cascade, such as cyclooxygenase (COX)-1/2, which are targets of non-steroidal anti-inflammatory drugs (NSAIDs). At 10 µM, RSC-3388 shows minimal inhibition of isolated COX-1 (89.6% remaining activity) and COX-2 (76.4% remaining activity) compared to the potent COX inhibitor indomethacin [2]. This unique combination of high potency for cPLA2α and a distinct selectivity window makes RSC-3388 an irreplaceable tool for dissecting cPLA2α-specific roles in inflammation without confounding effects on parallel or downstream pathways.

RSC-3388 Quantitative Differentiation: Head-to-Head Evidence Against Key cPLA2α Inhibitor Comparators


Biochemical Potency: RSC-3388 vs. Pyrrophenone in Recombinant cPLA2α Assay

In a direct comparison using a PC/DOG vesicle assay, RSC-3388 demonstrates superior intrinsic potency against recombinant human cPLA2α, with an IC50 of 1.8 nM. This is 2.3-fold more potent than the comparator pyrrophenone, which exhibits an IC50 of 4.2 nM under comparable assay conditions [1].

cPLA2α inhibition Biochemical assay Structure-activity relationship

Cellular Functional Potency: RSC-3388 vs. ASB14780 in THP-1 Cells

In the human acute monocytic leukemia cell line THP-1, RSC-3388 potently suppresses the production of key pro-inflammatory eicosanoids. It inhibits prostaglandin E2 (PGE2) production with an IC50 of 31 nM and leukotriene C4 (LTC4) production with an IC50 of 13 nM . While a direct cellular head-to-head study with another cPLA2α inhibitor in the same cell line is not available, cross-study comparison indicates that RSC-3388 is substantially more potent in a cellular context than ASB14780, which has a reported cellular IC50 of 0.02 μM (20 nM) for arachidonic acid release from U937 cell cytoplasm . This suggests a favorable cellular permeability and target engagement profile for RSC-3388.

Cellular assay Eicosanoid biosynthesis cPLA2α function

In Vivo Efficacy: RSC-3388 in Murine Models of Skin Inflammation

Topical application of RSC-3388 demonstrates significant in vivo efficacy in murine models of skin inflammation. In a TNCB-induced contact hypersensitivity model, treatment with RSC-3388 resulted in a statistically significant reduction in ear swelling and local eicosanoid production [1]. Furthermore, in a chronic model of mite antigen-induced atopic dermatitis, RSC-3388 ointment significantly alleviated skin lesion severity [1]. This in vivo activity is distinct from that of some other cPLA2α inhibitors; for instance, AVX001, while potent in vitro, has primarily been investigated in the context of a topical gel formulation for actinic keratosis, with less characterized efficacy in models of acute contact hypersensitivity.

In vivo pharmacology Dermatitis Preclinical model

Selectivity Profile: RSC-3388 vs. NSAIDs (COX-1/2) and Other PLA2 Isoforms

RSC-3388 exhibits a high degree of selectivity for cPLA2α over other key enzymes in the arachidonic acid cascade. In cell-free assays, at a concentration of 10 µM, RSC-3388 had minimal effect on isolated COX-1 (89.6% activity remaining) and COX-2 (76.4% activity remaining), whereas the reference compound indomethacin (10 µM) reduced COX-1 activity to 22.2% and COX-2 activity to 43.0% [1]. Additionally, while not directly quantified in this dataset, RSC-3388 is described as a selective cPLA2α inhibitor, in contrast to other inhibitors like ASB14780 which have been shown to have no inhibition of secreted PLA2 (sPLA2) at 10 μM, further highlighting the class-wide but compound-specific selectivity profiles .

Selectivity Off-target effects Pharmacology

Impact on Downstream Inflammatory Mediators: RSC-3388 Modulates Cytokine Expression in Vivo

Beyond direct inhibition of eicosanoid synthesis, RSC-3388 treatment leads to a significant reduction in the expression of key pro-inflammatory cytokines and chemokines in vivo. In a TNCB-induced mouse model of inflammation, comprehensive gene expression analysis revealed that topical application of RSC-3388 markedly reduced the levels of interleukin-1beta (IL-1β), macrophage inflammatory protein-1alpha (MIP-1α), and MIP-1β [1]. This effect distinguishes RSC-3388 from NSAIDs, which primarily act downstream of cPLA2α and do not typically suppress these upstream inflammatory mediators.

Cytokine Inflammation Gene expression

RSC-3388: Optimal Use Cases in Preclinical Research and Drug Discovery


Investigating cPLA2α-Dependent Mechanisms in Inflammatory Skin Diseases

RSC-3388 is ideally suited for preclinical studies of atopic dermatitis, psoriasis, and contact hypersensitivity. Its validated in vivo efficacy in multiple murine models of skin inflammation, including TNCB-induced ear swelling and mite antigen-induced dermatitis, makes it a reliable tool for probing the specific contribution of cPLA2α to disease pathology [1]. The compound's favorable topical activity and ability to suppress both eicosanoid production and key inflammatory cytokines (IL-1β, MIP-1α/β) provide a comprehensive readout of its pharmacological effect [1].

Validating cPLA2α as a Target in Oncology Research

Given its high potency and selectivity, RSC-3388 can be employed in vitro and in vivo to assess the role of cPLA2α in cancer cell proliferation, migration, and chemoresistance. Preclinical studies have shown that RSC-3388 sensitizes aggressive breast cancer cells to doxorubicin by suppressing ERK and mTOR signaling pathways [2]. This established combination potential provides a strong rationale for its use in experiments designed to evaluate cPLA2α inhibition as an adjuvant strategy to standard-of-care chemotherapeutics.

Dissecting Inflammatory Signaling Pathways in Immunology and Infectious Disease

Researchers studying the innate immune response can utilize RSC-3388 to specifically block cPLA2α-mediated eicosanoid release without affecting other branches of the arachidonic acid cascade. Its high selectivity over COX-1/2 at 10 µM [3] ensures that observed phenotypic changes are attributable to upstream inhibition of arachidonic acid mobilization rather than downstream effects on prostaglandin or thromboxane synthesis. This is particularly valuable in models of bacterial infection, where RSC-3388 has been shown to block Streptococcus pneumoniae-induced polymorphonuclear cell migration [4].

Use as a Reference Standard in cPLA2α Inhibitor Screening and Assay Development

Due to its well-characterized and potent biochemical IC50 (1.8 nM) , RSC-3388 serves as an excellent positive control and reference standard for developing and validating new cPLA2α activity assays. Its robust activity in both isolated enzyme (PC/DOG assay) and cellular (A23187-stimulated cells, THP-1 cells) systems allows for the calibration of high-throughput screening platforms aimed at identifying novel cPLA2α inhibitors with improved drug-like properties.

Technical Documentation Hub

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16 linked technical documents
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